Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate
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Overview
Description
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate is an organic compound that features a benzodiazole core with a boronate ester group
Preparation Methods
The synthesis of Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate typically involves the Miyaura borylation reaction. This method employs a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different functional groups.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The benzodiazole core can interact with various biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate can be compared with other boronate ester-containing compounds such as:
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate These compounds share the boronate ester group but differ in their core structures, leading to variations in their reactivity and applications. The unique combination of the benzodiazole core and boronate ester group in this compound provides distinct properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)10-7-11(13-12(8-10)18-9-19-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEMJTQHBCIHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CN3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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